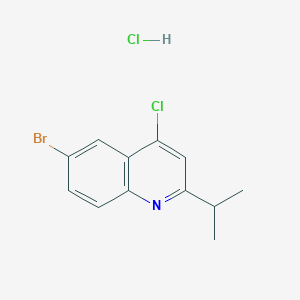

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride is a compound that has not been directly synthesized or described in the provided papers. However, the papers do discuss the synthesis and properties of various bromo- and chloro-substituted quinolines, which are structurally related to the compound of interest. These quinolines are important intermediates in the synthesis of biologically active compounds, including potential antibacterial agents and anti-cancer drugs .

Synthesis Analysis

The synthesis of bromo- and chloro-substituted quinolines typically involves multi-step reactions starting from simple precursors such as anilines or acetophenones. For instance, the Knorr synthesis is a common method used to prepare such compounds, involving a condensation between β-keto esters and bromoaniline, followed by cyclization . Another approach is the Skraup reaction, which synthesizes 6-bromoquinoline from 4-bromoaniline, glycerol, and nitrobenzene . These methods highlight the importance of optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve high yields .

Molecular Structure Analysis

The molecular structures of the synthesized quinolines are often confirmed using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system with specific unit cell parameters . Similarly, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a common intermediate in the synthesis of substituted quinolines, was confirmed by X-ray crystallography .

Chemical Reactions Analysis

Bromo- and chloro-substituted quinolines can undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with nucleophiles like water, alcohols, and amines to yield different derivatives . These reactions are crucial for further modifying the quinoline core to enhance its biological activity or to introduce specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted quinolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-attracting groups can affect the reactivity and interaction of these compounds with biological targets. For example, the crystal packing of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is stabilized by hydrogen bonds and π-stacking interactions, which could be significant in its antibacterial activity . Additionally, the electrostatic surface potential (ESP) generated using density functional theory can provide insights into the reactivity of these molecules .

安全和危害

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The hazard statements include H301 - H413 . The precautionary statements are P301 + P310 + P330 . It is non-combustible and is considered an acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

属性

IUPAC Name |

6-bromo-4-chloro-2-propan-2-ylquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN.ClH/c1-7(2)12-6-10(14)9-5-8(13)3-4-11(9)15-12;/h3-7H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPXTZSHWUMPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588924 |

Source

|

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride | |

CAS RN |

1170370-51-0 |

Source

|

| Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)